Chiauranib

Vue d'ensemble

Description

Chiauranib est un nouvel inhibiteur multi-cibles à administration orale développé par Chipscreen Biosciences. Il inhibe simultanément les kinases impliquées dans l’angiogenèse (VEGFR2, VEGFR1, VEGFR3, PDGFRα et c-Kit), la kinase Aurora B impliquée dans la mitose, et la kinase CSF-1R impliquée dans l’inflammation chronique . Ce composé a montré un potentiel dans le traitement de divers types de cancer, y compris les tumeurs solides avancées et les lymphomes .

Analyse Des Réactions Chimiques

Chiauranib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène. Les réactifs courants incluent les agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène. Les réactifs courants incluent les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l’inhibition des kinases et ses effets sur diverses voies de signalisation.

Biologie : Il aide à comprendre le rôle des kinases dans la régulation du cycle cellulaire, l’angiogenèse et l’inflammation.

Médecine : This compound est étudié pour son potentiel de traitement de divers cancers, notamment le cancer du poumon à petites cellules, le cancer de l’ovaire et le lymphome extranodal NK/T-cellulaire

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et dans les essais précliniques et cliniques pour évaluer son efficacité et sa sécurité

Applications De Recherche Scientifique

Chiauranib has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study kinase inhibition and its effects on various signaling pathways.

Biology: It helps in understanding the role of kinases in cell cycle regulation, angiogenesis, and inflammation.

Medicine: This compound is being investigated for its potential to treat various cancers, including small cell lung cancer, ovarian cancer, and extranodal NK/T-cell lymphoma

Industry: It is used in the development of new therapeutic agents and in preclinical and clinical trials to evaluate its efficacy and safety

Mécanisme D'action

Chiauranib exerce ses effets par un mécanisme à trois voies :

Inhibition de l’angiogenèse : En ciblant VEGFR2, VEGFR1, VEGFR3, PDGFRα et c-Kit, this compound empêche la formation de nouveaux vaisseaux sanguins qui apportent des nutriments aux tumeurs.

Prévention de la mitose des cellules tumorales : En inhibant la kinase Aurora B, il perturbe le processus mitotique, conduisant à l’arrêt du cycle cellulaire et à l’apoptose.

Modulation du microenvironnement tumoral : En inhibant CSF-1R, il réduit l’inflammation chronique et modifie le microenvironnement tumoral, le rendant moins propice à la croissance tumorale.

Comparaison Avec Des Composés Similaires

Chiauranib est unique en raison de son mécanisme d’inhibition multi-cibles. Des composés similaires comprennent :

Sunitinib : Un autre inhibiteur multi-cibles de la tyrosine kinase réceptrice qui cible VEGFR, PDGFR et c-Kit.

Sorafenib : Inhibe plusieurs kinases, notamment VEGFR, PDGFR et les kinases RAF.

Pazopanib : Cible VEGFR, PDGFR et c-Kit, similaire à this compound, mais avec des profils d’efficacité et de sécurité différents.

La particularité de this compound réside dans sa capacité à inhiber simultanément l’angiogenèse, la mitose et l’inflammation chronique, ce qui en fait un agent thérapeutique prometteur pour divers cancers .

Méthodes De Préparation

La préparation de Chiauranib implique plusieurs voies de synthèse et conditions réactionnelles. Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. Généralement, la synthèse de tels inhibiteurs multi-cibles implique des techniques de synthèse organique complexes, comprenant plusieurs étapes de réactions chimiques, de purification et de caractérisation pour garantir la pureté et l’efficacité du composé souhaité .

Propriétés

IUPAC Name |

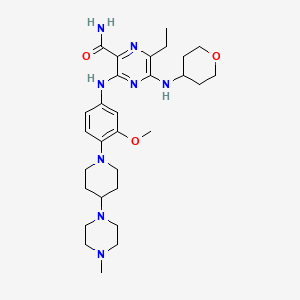

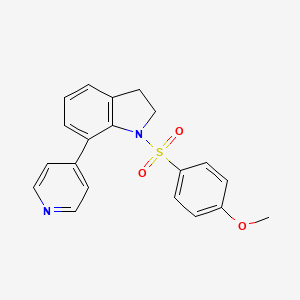

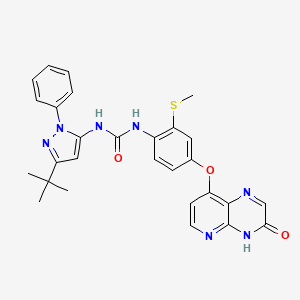

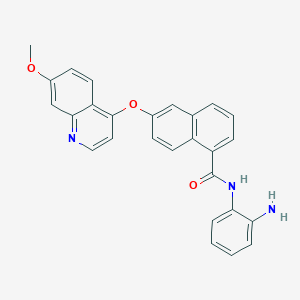

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKWREZNORONDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256349-48-0 | |

| Record name | Chiauranib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiauranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibcasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

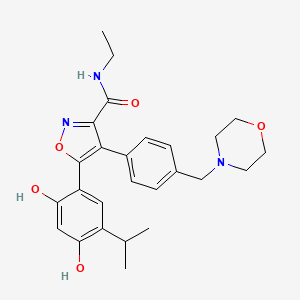

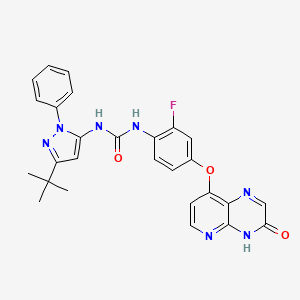

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)